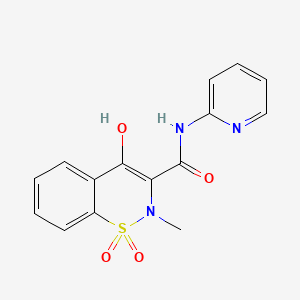
Piroxicam
Übersicht
Beschreibung
Piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and help relieve symptoms of arthritis, such as inflammation, swelling, stiffness, and joint pain . It works by reducing hormones that cause inflammation and pain in the body .
Synthesis Analysis
Piroxicam can be analyzed in pharmaceutical formulation and human urine sample using a method called dispersive liquid–liquid microextraction (DLLME) . An improved method of piroxicam benzoate synthesis has also been described .Molecular Structure Analysis
Piroxicam is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide with the exocyclic nitrogen of 2-aminopyridine . Its molecular formula is C15H13N3O4S .Chemical Reactions Analysis
Piroxicam undergoes protonation/deprotonation equilibria (tautomerism). A new analytical approach based on the DLLME has been developed for the extraction and determination of Piroxicam in pharmaceutical preparation and human urine .Physical And Chemical Properties Analysis
Piroxicam’s physicochemical properties have been improved through salt formation with ethanolamine . It is mechanochromic, changing from a crystalline anhydrate colorless form, which is neutral, to a charged yellow amorphous molecule .Wissenschaftliche Forschungsanwendungen
Solubility Enhancement
Piroxicam is a Biopharmaceutical Classification System (BCS) Class II drug, which means it has poor aqueous solubility . Researchers have developed a Piroxicam nanosuspension to enhance the solubility and thereby the in vitro bioavailability of the drug . This nanosuspension was prepared using polymer polyvinylpyrrolidone (PVP) K30® and Poloxamer 188® as a stabilizer .
Bioavailability Improvement
The same nanosuspension mentioned above also improves the in vitro bioavailability of Piroxicam . This is particularly important because Piroxicam has a short half-life .
Nanoforming
Nanoforming is a technique used to decrease particle size, which can improve dissolution and thus bioavailability . Piroxicam, a poorly water-soluble non-steroidal anti-inflammatory drug (NSAID), has been used as a model compound for this process . The results showed that nanoforming enabled more rapid absorption in comparison to a typical marketed tablet .
Fast-Acting Dosage Forms
The study on nanoforming also supports the potential of this technique for producing fast-acting dosage forms of poorly soluble drugs . This is particularly relevant for drugs like Piroxicam, which are often needed for quick relief from symptoms.
Ceramic Nanoparticles
Piroxicam has also been loaded into ceramic nanoparticles for in vitro and in vivo evaluation . This is another approach to improve the delivery and effectiveness of the drug.
Non-Steroidal Anti-Inflammatory Drug (NSAID)
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and arthritic disease . Its oral absorption is considered to be dissolution-rate limited due to its poor water solubility .
Wirkmechanismus
Target of Action
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever in the body .
Mode of Action
Piroxicam works by reversibly inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This inhibition disrupts the production of prostaglandins, which are responsible for mediating inflammation, pain, and fever . As a result, the drug reduces these symptoms in conditions like rheumatoid arthritis and osteoarthritis .
Biochemical Pathways
The primary biochemical pathway affected by Piroxicam is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, Piroxicam prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .
Pharmacokinetics
Piroxicam has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well absorbed after oral administration, and its long half-life (approximately 50 hours ) allows for once-daily dosing . The drug is extensively protein-bound (99% ) and is metabolized in the liver through hydroxylation and glucuronidation . It is excreted in both urine and feces .
Result of Action
At the molecular level, Piroxicam’s action results in a decreased production of prostaglandins, leading to reduced inflammation and pain . At the cellular level, this can lead to a decrease in the inflammatory response of immune cells, such as macrophages . Clinically, this results in the alleviation of symptoms associated with conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action of Piroxicam can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Additionally, factors such as the patient’s age, liver function, and renal function can influence the drug’s metabolism and excretion . Furthermore, the drug’s efficacy and stability can be affected by its formulation and storage conditions .
Safety and Hazards
Piroxicam should be handled with care. It is advised to avoid dust formation, not to get it in eyes, on skin, or on clothing, and not to breathe its dust, vapor, mist, or gas . It is toxic if swallowed . Piroxicam is also associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSPLQLAKJAUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021170 | |
| Record name | Piroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
| Record name | Piroxicam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4), 1.43e-01 g/L | |
| Record name | SID856007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The antiinflammatory effect of Piroxicam may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis. The prostaglandins are produced by an enzyme called Cox-1. Piroxicam blocks the Cox-1 enzyme, resulting into the disruption of production of prostaglandins. Piroxicam also inhibits the migration of leukocytes into sites of inflammation and prevents the formation of thromboxane A2, an aggregating agent, by the platelets. | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Piroxicam | |
CAS RN |
36322-90-4 | |
| Record name | Piroxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36322-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piroxicam [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036322904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | piroxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piroxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piroxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T4O6VMAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-200 °C, 198 - 200 °C | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Q & A
A: Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , ] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. [, , ]
A: Piroxicam is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. [, ] COX-1 is constitutively expressed and involved in various physiological processes, while COX-2 is induced during inflammation. [, ]
A: Piroxicam has a molecular formula of C15H13N3O4S and a molecular weight of 331.35 g/mol. []
A: Yes, studies have utilized various spectroscopic techniques to characterize Piroxicam. For instance, Fourier-Transform Infrared (FTIR) spectroscopy has been employed to identify characteristic functional groups and analyze the interactions between Piroxicam and excipients in different formulations. [, , ]
A: Piroxicam formulations, particularly liquid-filled dispersions, can be affected by storage conditions. High humidity and temperature can lead to changes in dissolution behavior, possibly due to microcrystal formation or water absorption by carriers. [] Using moisture-resistant packaging is crucial to maintain the stability of such formulations. []
A: Piroxicam is known for its poor aqueous solubility, which poses challenges in formulating it for optimal bioavailability. [, , ] It has been classified as a Class II drug according to the Biopharmaceutical Classification System, indicating good permeability but poor dissolution. []
ANone: Various techniques have been investigated to enhance Piroxicam's dissolution rate and, consequently, its bioavailability. These include:
- Solid dispersions: This method involves dispersing Piroxicam in a water-soluble carrier, leading to increased surface area and improved dissolution. Carriers like polyethylene glycol (PEG) 4000, PEG 6000, Pluronic F 68, and Pluronic F-127 have shown promising results in enhancing Piroxicam solubility and dissolution. []
- Melt granulation: This technique utilizes heat to melt a carrier and then incorporate Piroxicam, forming granules that exhibit improved dissolution characteristics. []
- Lyophilization: Freeze-drying Piroxicam formulations, especially solid dispersions and melt granules, has demonstrated potential in further enhancing dissolution rates. []
- Cyclodextrin complexation: Formulating Piroxicam with β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve its dissolution rate and dissolution efficiency. [, ] The presence of polyvinylpyrrolidone (PVP) can further enhance the complexation efficiency and solubilizing capacity of cyclodextrins. []
A: As a poorly soluble drug, Piroxicam's dissolution rate can be a rate-limiting step for its absorption, potentially affecting its bioavailability and therapeutic efficacy. [] Formulations that enhance dissolution are crucial for achieving desired therapeutic outcomes. []
A: Piroxicam is well-absorbed after oral administration, but its absorption rate can be influenced by factors like formulation and presence of food. [, , ] It is extensively metabolized in the liver, primarily by hydroxylation and conjugation, with the 5'-hydroxypiroxicam being its major metabolite. [, ] Piroxicam and its metabolites are excreted primarily in the urine and feces. []
A: Yes, studies in rats have shown that rectal administration of Piroxicam results in a higher therapeutic index compared to oral administration. [] Rectal administration may offer advantages in terms of reduced ulcerogenic effects and acute toxicity. []
A: Several drug interactions can influence Piroxicam's pharmacokinetics. * Cimetidine: Co-administration with cimetidine, a histamine H2-receptor antagonist, can increase Piroxicam plasma levels and prolong its half-life in both rats and humans. [] This interaction may be attributed to cimetidine's inhibitory effect on Piroxicam's hepatic metabolism. [] * Activated charcoal: Administering activated charcoal after oral or rectal Piroxicam can significantly reduce its bioavailability by inhibiting its absorption from the gastrointestinal tract. []
A: The carrageenan-induced paw edema model in rats is a widely employed method to assess the anti-inflammatory effects of Piroxicam. [, ] This model allows researchers to quantify paw swelling and evaluate the efficacy of different Piroxicam formulations in reducing inflammation. [, ]
A: Researchers have explored numerous formulation approaches to enhance Piroxicam's therapeutic profile: * Self-nanoemulsifying drug delivery systems (SNEDDS): SNEDDS have demonstrated the ability to enhance the dissolution and absorption of Piroxicam, leading to improved bioavailability and reduced ulcerogenic effects in rats. [, ] Formulations incorporating excipients like Tween 80, virgin coconut oil, and PEG 400 have shown promise in preclinical studies. [] * Liposomes: Liposomal encapsulation of Piroxicam has been investigated as a strategy to reduce cytotoxicity and enhance its anti-inflammatory activity. [] In vitro studies using lipopolysaccharide-stimulated macrophages suggest that liposomal Piroxicam might offer a safer and more effective approach. [] * Suppositories: Formulating Piroxicam as suppositories using various bases, such as water-soluble PEGs, emulsion bases, and fatty bases, has been explored to improve its delivery and potentially reduce systemic side effects. [, , ] Hollow-type suppositories, particularly those containing Piroxicam in a dissolved form, have shown promise in enhancing drug release for rectal administration. []
A: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for quantifying Piroxicam in biological samples like plasma. [, , , ] Coupled with UV detection, HPLC allows for sensitive and specific measurement of Piroxicam concentrations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

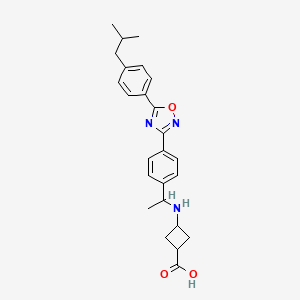
![1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide](/img/structure/B610039.png)

![3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B610042.png)
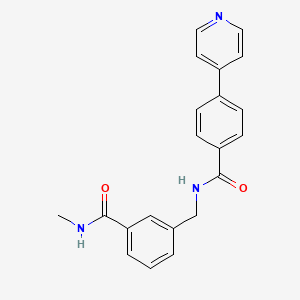
![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)
![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)
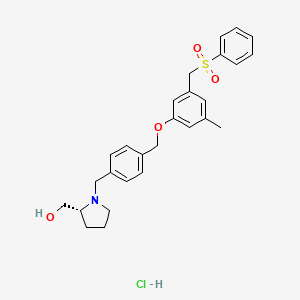
![N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide](/img/structure/B610052.png)
![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)
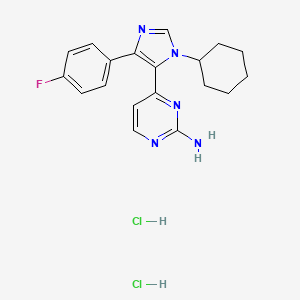
![N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide](/img/structure/B610058.png)